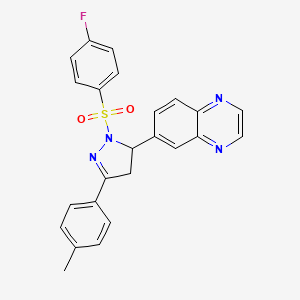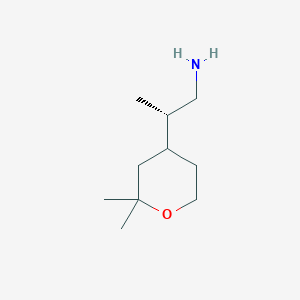
2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic organic compound that features a complex structure combining an indole ring, a pyrimidine ring, and a morpholine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methylation: The indole derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acylation: The methylated indole undergoes acylation with chloroacetyl chloride to form the acetamide intermediate.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often starting from a suitable diamine and a diketone under cyclization conditions.
Morpholine Substitution: The pyrimidine derivative is then reacted with morpholine under nucleophilic substitution conditions.
Final Coupling: The indole acetamide and the morpholinopyrimidine are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated morpholine derivatives.
科学研究应用
2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine rings can engage in hydrogen bonding and π-π interactions with target proteins, potentially modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-(1-methyl-1H-indol-3-yl)-N-(4-pyrimidinyl)acetamide: Lacks the morpholine ring, which may affect its solubility and biological activity.
2-(1-methyl-1H-indol-3-yl)-N-(6-piperidinopyrimidin-4-yl)acetamide: Contains a piperidine ring instead of morpholine, potentially altering its pharmacokinetic properties.
Uniqueness
2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is unique due to the presence of the morpholine ring, which can influence its interaction with biological targets and improve its pharmacological profile compared to similar compounds.
属性
IUPAC Name |
2-(1-methylindol-3-yl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23-12-14(15-4-2-3-5-16(15)23)10-19(25)22-17-11-18(21-13-20-17)24-6-8-26-9-7-24/h2-5,11-13H,6-10H2,1H3,(H,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVVPOQZPGKISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dimethylamino)propyl]-N-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylthiophene-2-carboxamide](/img/structure/B2730360.png)
![6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2730362.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2730363.png)


![Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate](/img/structure/B2730367.png)



![5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2730374.png)

![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid](/img/structure/B2730379.png)

